molecular formula C18H13ClO4 B2555963 (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 879806-97-0

(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2555963
CAS No.: 879806-97-0
M. Wt: 328.75
InChI Key: JZFZZWYITYTNFP-IUXPMGMMSA-N
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Description

(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family This compound is characterized by the presence of a chlorobenzylidene group and an oxopropoxy group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction between a chlorobenzaldehyde and the benzofuran core.

    Attachment of the Oxopropoxy Group: The oxopropoxy group is attached through an esterification reaction involving an appropriate propionic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its efficacy and reduce potential side effects.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: The parent compound.

    (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: A similar compound with a bromine atom instead of chlorine.

    (Z)-2-(2-chlorobenzylidene)-6-(2-oxobutoxy)benzofuran-3(2H)-one: A similar compound with a butoxy group instead of an oxopropoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound that belongs to the benzofuran class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13ClO3\text{C}_{15}\text{H}_{13}\text{ClO}_3

This compound features a benzofuran core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activities associated with benzofuran derivatives include:

  • Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.
  • Anticancer Activity: Certain compounds exhibit cytotoxic effects against various cancer cell lines.
  • Cholinesterase Inhibition: Some benzofurans are known to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a series of benzofuran derivatives were evaluated against bacterial strains such as Escherichia coli and Bacillus subtilis. The results indicated that several compounds displayed promising efficacy, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainMIC (µg/mL)
10aB. subtilis1.25 ± 0.60
10bE. coli1.50 ± 0.70
(Z)-2...B. subtilisTBD

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. Compounds within this class have shown cytotoxic effects against human cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assessment

In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency at low concentrations .

Cholinesterase Inhibition

The inhibition of acetylcholinesterase is particularly relevant for developing treatments for Alzheimer's disease. Compounds similar to this compound have been shown to possess AChE inhibitory activity, making them candidates for further research in neuropharmacology .

Table 2: AChE Inhibition Results

CompoundAChE Inhibition (%)IC50 (µM)
Eserine1000.05
Benzofuran Derivative750.15
(Z)-2...TBDTBD

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Enzymatic Targets: The compound may bind to active sites on enzymes such as AChE, inhibiting their activity.
  • Induction of Apoptosis: Certain derivatives induce programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Properties: Some studies suggest that benzofurans possess antioxidant capabilities, contributing to their protective effects against oxidative stress-related diseases .

Properties

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-11(20)10-22-13-6-7-14-16(9-13)23-17(18(14)21)8-12-4-2-3-5-15(12)19/h2-9H,10H2,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFZZWYITYTNFP-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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